1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride
CAS No.: 116129-08-9
Cat. No.: VC6406398
Molecular Formula: C6H10ClNO4
Molecular Weight: 195.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116129-08-9 |
|---|---|
| Molecular Formula | C6H10ClNO4 |
| Molecular Weight | 195.6 |
| IUPAC Name | 1-aminocyclobutane-1,3-dicarboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H9NO4.ClH/c7-6(5(10)11)1-3(2-6)4(8)9;/h3H,1-2,7H2,(H,8,9)(H,10,11);1H |
| Standard InChI Key | VUKJBSWMLAPJGZ-FWRXRQRWSA-N |
| SMILES | C1C(CC1(C(=O)O)N)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride belongs to the class of cycloalkane amino acids, distinguished by its bicyclic structure and dual carboxylic acid functionalities. The compound’s molecular formula is C₆H₁₀ClNO₄, with a molar mass of 195.6 g/mol. Its IUPAC name, 1-aminocyclobutane-1,3-dicarboxylic acid hydrochloride, reflects the substitution pattern: an amino group at position 1 and carboxylic acid groups at positions 1 and 3 of the cyclobutane ring. The hydrochloride salt enhances solubility and stability, making it suitable for experimental applications.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 116129-08-9 |
| Molecular Formula | C₆H₁₀ClNO₄ |
| Molecular Weight | 195.6 g/mol |
| IUPAC Name | 1-aminocyclobutane-1,3-dicarboxylic acid; hydrochloride |
| SMILES | C1C(CC1(C(=O)O)N)C(=O)O.Cl |
| InChI Key | VUKJBSWMLAPJGZ-FWRXRQRWSA-N |
The compound’s three-dimensional conformation, validated by X-ray crystallography and NMR, reveals a puckered cyclobutane ring that imposes steric constraints, influencing its binding affinity to NMDA receptors .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of 1-aminocyclobutane-1,3-dicarboxylic acid hydrochloride typically involves cyclization reactions of γ-keto esters or malonate derivatives. A common method employs sodium hydride in N,N-dimethylformamide (DMF) to facilitate intramolecular cyclization under mild conditions (20–25°C), yielding the cyclobutane core. Subsequent hydrolysis and hydrochloric acid treatment produce the hydrochloride salt with >95% purity.
Analytical Techniques
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the structure, with characteristic shifts for the cyclobutane protons (δ 2.5–3.5 ppm) and carboxyl groups (δ 170–175 ppm).
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Mass Spectrometry (MS): High-resolution MS displays a molecular ion peak at m/z 195.6, consistent with the molecular formula.
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Infrared Spectroscopy (IR): Stretching vibrations at 1720 cm⁻¹ (C=O) and 1580 cm⁻¹ (N–H) validate functional groups.
Mechanism of Action: NMDA Receptor Agonism
Receptor Binding and Activation
The NMDA receptor is a ligand-gated ion channel pivotal for synaptic plasticity and learning. 1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride acts as a selective agonist at the glutamate-binding site of GluN2B subunits, inducing receptor activation upon co-agonist (glycine) binding . Structural studies reveal that the compound’s rigid cyclobutane scaffold mimics the conformation of endogenous glutamate, enabling high-affinity interactions with the ligand-binding domain (LBD) .
Structural Insights from X-ray Crystallography
Recent crystallographic data of the GluN1/GluN2B NMDA receptor (PDB: 4TLM) demonstrate that agonist binding induces a clamshell-like closure of the LBD, triggering ion channel opening. The compound’s dicarboxylate groups form salt bridges with Arg518 and Thr690 residues, stabilizing the active receptor conformation .
Applications in Neurological Research
Synaptic Plasticity Studies
By selectively activating NMDA receptors, this compound facilitates investigations into long-term potentiation (LTP) and depression (LTD), processes underlying memory and learning. In hippocampal slices, it elicits calcium influx, mimicking physiological glutamate signaling.
Neurotoxicity Models
At high concentrations, sustained NMDA receptor activation leads to excitotoxicity, a pathway implicated in stroke and neurodegenerative diseases. Researchers use this compound to induce controlled neuronal damage in in vitro models, enabling drug screening for neuroprotective agents.
Comparative Pharmacology
Unlike broad-spectrum agonists (e.g., NMDA), 1-aminocyclobutane-1,3-dicarboxylic acid hydrochloride’s selectivity for GluN2B subunits minimizes off-target effects. This specificity is advantageous in dissecting subunit-specific receptor functions .
Future Directions and Research Gaps
Solubility and Bioavailability
Current limitations include poor blood-brain barrier penetration. Structural modifications, such as prodrug derivatives, could enhance pharmacokinetic profiles for clinical applications.
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